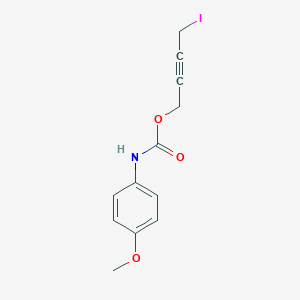
4-iodobut-2-ynyl N-(4-methoxyphenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-iodobut-2-ynyl N-(4-methoxyphenyl)carbamate, also known as INCB018424, is a small molecule inhibitor of the Janus kinase (JAK) family of enzymes. It was first synthesized by Incyte Corporation and is currently in clinical trials for the treatment of various inflammatory and autoimmune diseases.
Wirkmechanismus
4-iodobut-2-ynyl N-(4-methoxyphenyl)carbamate is a selective inhibitor of JAK1, JAK2, and JAK3, which are enzymes involved in the signaling pathways of various cytokines and growth factors. By inhibiting these enzymes, 4-iodobut-2-ynyl N-(4-methoxyphenyl)carbamate blocks the downstream signaling pathways that lead to inflammation and immune cell activation.
Biochemische Und Physiologische Effekte
4-iodobut-2-ynyl N-(4-methoxyphenyl)carbamate has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in various preclinical models. It also reduces the activation of immune cells, such as T cells and B cells, which play a key role in autoimmune diseases. In addition, 4-iodobut-2-ynyl N-(4-methoxyphenyl)carbamate has been shown to have a favorable safety profile in preclinical and clinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-iodobut-2-ynyl N-(4-methoxyphenyl)carbamate in lab experiments is its selectivity for JAK1, JAK2, and JAK3, which allows for the specific targeting of these enzymes without affecting other signaling pathways. However, one limitation is that it may not be effective in all inflammatory and autoimmune diseases, as the underlying mechanisms of these diseases can vary.
Zukünftige Richtungen
For the research of 4-iodobut-2-ynyl N-(4-methoxyphenyl)carbamate include further clinical trials to evaluate its safety and efficacy in various inflammatory and autoimmune diseases. In addition, there is ongoing research to develop more selective JAK inhibitors that target specific JAK isoforms, which may have improved efficacy and safety profiles. Finally, there is interest in exploring the potential use of JAK inhibitors in combination with other therapies, such as biologics, to achieve synergistic effects.
Synthesemethoden
4-iodobut-2-ynyl N-(4-methoxyphenyl)carbamate is synthesized using a multi-step process that involves the reaction of 4-methoxyphenyl isocyanate with 4-iodobut-2-yn-1-ol in the presence of a base. The resulting intermediate is then reacted with 1,4-dibromobutane to form the final product. The synthesis method has been optimized to produce high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
4-iodobut-2-ynyl N-(4-methoxyphenyl)carbamate has been extensively studied for its potential therapeutic applications in various inflammatory and autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to be effective in reducing inflammation and improving symptoms in preclinical models of these diseases.
Eigenschaften
CAS-Nummer |
14313-51-0 |
|---|---|
Produktname |
4-iodobut-2-ynyl N-(4-methoxyphenyl)carbamate |
Molekularformel |
C12H12INO3 |
Molekulargewicht |
345.13 g/mol |
IUPAC-Name |
4-iodobut-2-ynyl N-(4-methoxyphenyl)carbamate |
InChI |
InChI=1S/C12H12INO3/c1-16-11-6-4-10(5-7-11)14-12(15)17-9-3-2-8-13/h4-7H,8-9H2,1H3,(H,14,15) |
InChI-Schlüssel |
HLSLTRJZIMUVRV-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)OCC#CCI |
Kanonische SMILES |
COC1=CC=C(C=C1)NC(=O)OCC#CCI |
Andere CAS-Nummern |
14313-51-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



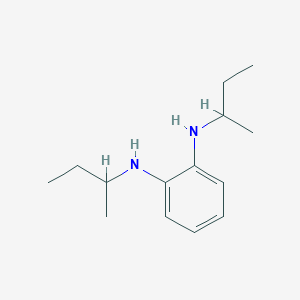
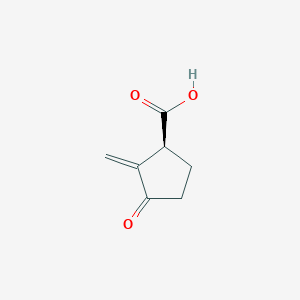
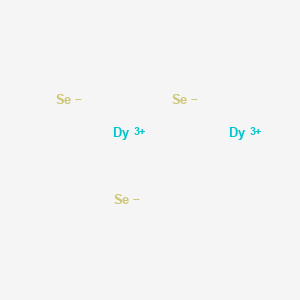
![2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol](/img/structure/B75963.png)
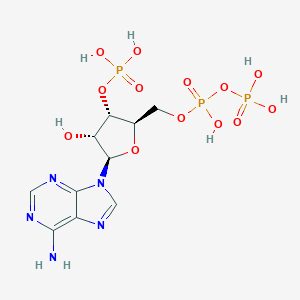
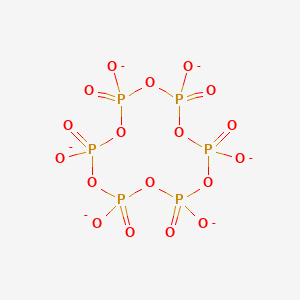
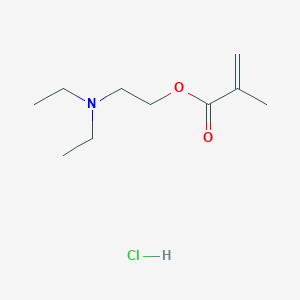
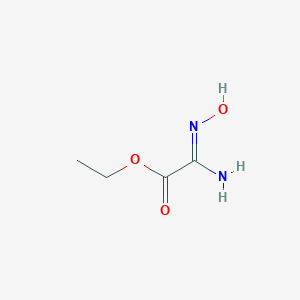
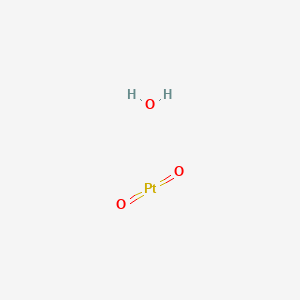
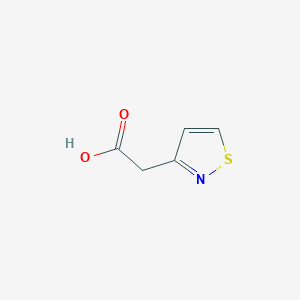
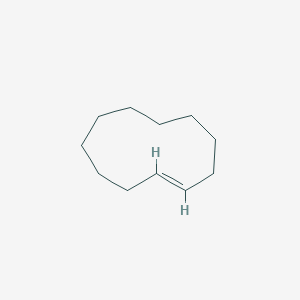
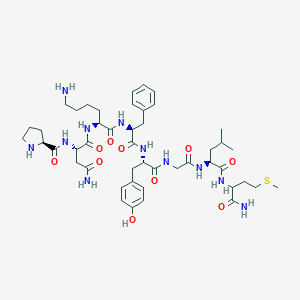
![3-Ethyl-2-[3-(3-ethylthiazolidin-2-ylidene)prop-1-enyl]-4,5-dihydrothiazolium perchlorate](/img/structure/B75976.png)
